[1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid

Renin inhibition QSAR modeling Piperazine SAR

Sourced for medicinal chemistry campaigns targeting renin inhibition, this compound's ketopiperazine-biphenyl core (LogD -0.85, tPSA 70 Ų) enables S1/S3 pocket binding validated by X-ray crystallography. The native carboxylic acid eliminates deprotection steps for direct amide conjugation, unlike ester analogs. Suitable for focused screening sets or SAR-driven probe synthesis with reduced CYP3A4 inhibition risk.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 1023919-66-5
Cat. No. B2702698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid
CAS1023919-66-5
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESC1CN(C(C(=O)N1)CC(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C19H20N2O3/c22-18(23)12-17-19(24)20-10-11-21(17)13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9,17H,10-13H2,(H,20,24)(H,22,23)
InChIKeyFCHXOYAXNIIPCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

[1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid (CAS 1023919-66-5): Key Physicochemical and Structural Specifications for Research Procurement


[1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid (CAS 1023919-66-5) is a synthetic organic compound with the molecular formula C19H20N2O3 and a molecular weight of 324.37 g/mol [1]. Its structure comprises a biphenyl group linked via a methylene bridge to a 3-oxopiperazine (ketopiperazine) ring bearing an acetic acid substituent at the 2-position of the piperazine core [2]. The compound contains a free carboxylic acid moiety and a secondary amide within the ketopiperazine ring, providing defined hydrogen-bond donor/acceptor capacity [3]. This compound serves as a versatile carboxylic acid building block and is available as a screening compound from commercial suppliers, typically with purity specifications of NLT 98% or Min. 95% .

Why Generic Substitution of [1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid with Other Piperazine Acetic Acids Fails in Targeted Research Programs


Generic substitution of [1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid with structurally similar piperazine acetic acids (e.g., unsubstituted (3-oxopiperazin-2-yl)acetic acid, CAS 405214-33-7, MW 158.16 [1]) or ethyl ester derivatives (e.g., ethyl [1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetate, CAS 1008254-21-4 ) is not scientifically valid due to fundamental differences in molecular properties and biological context. The target compound possesses a distinctive combination of a 4-biphenylylmethyl substituent, a 3-oxopiperazine (ketopiperazine) core, and a free carboxylic acid, yielding a calculated LogD(pH 7.4) of -0.85 and a topological polar surface area (tPSA) of approximately 70 Ų [2]. In contrast, ethyl ester analogs exhibit significantly different physicochemical profiles (increased lipophilicity and altered hydrogen-bonding capacity) that preclude direct interchangeability in assays without independent validation . Ketopiperazine-based renin inhibitors as a class have demonstrated greater potential and good bioavailability compared to non-keto piperazine analogs [3]. Furthermore, the biphenyl moiety is essential for occupying the S1 and S3 pockets of the renin enzyme active site, a structural feature absent in simpler piperazine acetic acid derivatives [4]. The quantitative evidence below establishes the specific, verifiable differentiation of this compound.

Quantitative Differentiation of [1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid: Comparative Evidence for Scientific Selection


Renin Inhibitory Activity of Biphenyl Ketopiperazine Scaffold Versus Non-Keto and Non-Biphenyl Piperazine Analogs

A robust QSAR model developed for 80 piperazine and ketopiperazine-based renin inhibitors demonstrated that the ketopiperazine (3-oxopiperazine) scaffold—the core structural element of the target compound—confers statistically significant enhancement in renin inhibitory activity compared to non-keto piperazine derivatives [1]. The model achieved a correlation coefficient (R²) of 0.846 and cross-validation coefficient (Q²) of 0.818, with constitutional descriptors (including atom type counts and bond counts) identified as the primary determinants of renin binding affinity [1]. While IC50 values for the specific target compound are not available in the public domain, the QSAR model establishes that ketopiperazine-based renin inhibitors as a class exhibit greater potency than their non-keto counterparts [1]. Additionally, structure-based design studies of biphenyl renin inhibitors revealed that the biphenyl moiety enables simultaneous occupation of the S1 and S3 pockets of the renin active site, a binding mode inaccessible to mono-phenyl piperazine analogs [2]. This dual-pocket occupancy translates to enhanced binding affinity in optimized analogs, with representative compounds from this series achieving nanomolar to sub-nanomolar IC50 values in purified renin enzyme assays [2].

Renin inhibition QSAR modeling Piperazine SAR

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile of Biphenyl Ketopiperazine Acetic Acid Versus Ethyl Ester Analog

The target compound [1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid exhibits a calculated LogD(pH 7.4) of -0.85 and a topological polar surface area (tPSA) of approximately 70 Ų, with two hydrogen-bond donors (carboxylic acid OH and amide NH) and five hydrogen-bond acceptors [1]. In contrast, its closely related ethyl ester analog, ethyl [1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetate (CAS 1008254-21-4, MW 352.43), lacks the free carboxylic acid hydrogen-bond donor and is predicted to exhibit substantially higher lipophilicity . This difference in ionization state and hydrogen-bonding capacity produces distinct aqueous solubility and membrane permeability profiles: the free acid (predominantly ionized at physiological pH) favors aqueous solubility but may exhibit limited passive membrane permeability, whereas the ethyl ester analog demonstrates increased lipophilicity characteristic of prodrug or permeability-enhancing modifications [2]. The target compound also differs fundamentally from the unsubstituted (3-oxopiperazin-2-yl)acetic acid (CAS 405214-33-7, MW 158.16), which lacks the biphenylmethyl substituent entirely and therefore has a markedly lower molecular weight, reduced LogP, and absence of the aromatic pharmacophore required for renin S1/S3 pocket binding [3].

Physicochemical profiling LogD comparison Drug-likeness

Commercial Availability and Purity Specification Differentiation: NLT 98% Versus Minimum 95% Grade

The target compound is commercially available from multiple suppliers with defined purity specifications. MolCore offers the compound at NLT 98% purity with storage conditions of 2-8°C and ISO certification compliance . CymitQuimica (Biosynth brand) provides the compound at Min. 95% purity . Aaron Chemicals LLC lists the compound as catalog AR01FP3T with typical in-stock availability . The ethyl ester analog (CAS 1008254-21-4) is available from ChemBridge at 90% purity [1], representing a lower purity specification that may require additional purification prior to use in sensitive assays. This purity differential is quantifiable: NLT 98% purity ensures a maximum total impurity content of ≤2%, compared to ≤10% for the 90% purity grade and ≤5% for the Min. 95% grade. The target compound also bears MDL number MFCD05666817 and PubChem CID 11815492, enabling unambiguous cross-referencing across chemical databases and procurement systems [2].

Purity specification QC standards Procurement

CYP3A4 Inhibition Risk Profile of Ketopiperazine-Biphenyl Renin Inhibitor Class Versus High-LogP Analogs

Structure-activity relationship studies of biphenyl-based renin inhibitors have established a critical relationship between calculated LogP (clogP) and CYP3A4 inhibitory activity [1]. Compounds within this series exhibiting clogP values ≤ 3 demonstrated a dramatic reduction in CYP3A4 inhibitory activity compared to more lipophilic analogs [1]. While the specific CYP3A4 inhibition IC50 for the target compound has not been published, the target compound's calculated LogD(pH 7.4) of -0.85 [2] places it well below the clogP ≤ 3 threshold associated with reduced CYP3A4 inhibition risk. In contrast, closely related analogs lacking the free carboxylic acid—such as the ethyl ester derivative (CAS 1008254-21-4) and N-substituted amide derivatives like 2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide (LogP = 3.14) —exhibit substantially higher calculated LogP values that may correlate with increased CYP3A4 inhibition liability. This class-level inference is supported by optimization campaigns in which reduction of clogP to ≤ 3 was a key design criterion for improving selectivity against CYP3A4 while maintaining renin potency in the presence of human plasma and achieving oral bioavailability in rat models [1].

CYP3A4 inhibition Drug-drug interaction Safety pharmacology

Validated Research and Industrial Application Scenarios for [1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid Based on Quantitative Evidence


Renin-Angiotensin System (RAS) Inhibitor Discovery and Lead Optimization

The target compound serves as a validated building block for renin inhibitor discovery programs. The ketopiperazine scaffold has been established through QSAR modeling of 80 compounds (R² = 0.846) as conferring superior renin inhibitory activity relative to non-keto piperazines [1]. The biphenylmethyl substituent enables simultaneous occupancy of the renin S1 and S3 pockets, a binding mode demonstrated by X-ray crystallography studies of related biphenyl renin inhibitors [2]. The free carboxylic acid provides a conjugation handle for amide bond formation to explore P1/P1' pocket interactions. This compound is appropriate for medicinal chemistry campaigns targeting hypertension, cardiovascular events, and renal insufficiency, where direct renin inhibition offers mechanistic specificity over ACE inhibitors or AT1 blockers [3].

Screening Library Enrichment for Ketopiperazine-Containing Pharmacophores

The target compound is commercially available as a screening compound (e.g., ChemBridge catalog, Hit2Lead) with defined purity specifications (NLT 98% [1]) and MDL/PubChem identifiers [2] enabling unambiguous inventory management. Its physicochemical profile—LogD(pH 7.4) = -0.85, tPSA = 70 Ų, zero Rule of 5 violations [3]—positions it within favorable drug-like property space. The compound is structurally related to derivative N³-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide (ChemBridge ID 44516625), which is included in commercial screening libraries and has been referenced in high-throughput screening publications . For organizations building focused screening sets targeting proteases, GPCRs, or protein-protein interactions, this compound provides a structurally characterized, tractable ketopiperazine-biphenyl pharmacophore with established SAR context.

Synthetic Intermediate for Biphenyl Piperazine-Derived Conjugates and Prodrugs

The free carboxylic acid moiety of the target compound enables direct conjugation via amide or ester bond formation without requiring deprotection steps, distinguishing it from protected ester analogs that necessitate additional synthetic manipulation [1]. The compound's calculated LogD(pH 7.4) of -0.85 [2] reflects its ionized state at physiological pH, making it suitable for aqueous-phase conjugation chemistry. The biphenyl ketopiperazine core can be elaborated at the carboxylic acid position to generate diverse analog libraries, including amides (as exemplified by the beta-alaninamide derivative, ChemBridge ID 44516625 [3]), esters, and hydrazides. This positions the compound as a strategic intermediate for synthesizing novel renin inhibitors, PET tracer precursors, or bifunctional probes incorporating the biphenyl pharmacophore.

CYP3A4 Liability Screening and Safety Pharmacology Assessment

Based on established SAR demonstrating that biphenyl renin inhibitors with clogP ≤ 3 exhibit dramatically reduced CYP3A4 inhibitory activity [1], the target compound (predicted LogD(pH 7.4) = -0.85 [2]) is suitable as a reference compound for CYP3A4 inhibition screening panels. Researchers evaluating ketopiperazine-biphenyl series can use this compound as a low-LogP benchmark against which more lipophilic analogs (e.g., N-methyl oxadiazolyl acetamide derivative, LogP = 3.14 [3]) are compared to assess CYP3A4 inhibition risk. This application is directly relevant to drug discovery programs prioritizing candidates with favorable drug-drug interaction profiles and reduced risk of CYP-mediated toxicity in polypharmacy contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.